(Z)-5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-15-11(17)9(14-12(15)18)6-7-3-4-10(16)8(13)5-7/h3-6,16H,2H2,1H3,(H,14,18)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFFKBNOCCNKSL-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)Cl)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H25ClN2O4S
- Molecular Weight : 461.0 g/mol
- IUPAC Name : (5Z)-5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
The compound features a thiazolidinone core structure, which is known for various biological activities, including herbicidal and antimicrobial properties.
Antimicrobial Properties
Research has indicated that compounds with a thiazolidinone structure exhibit antimicrobial activities. For instance, studies have shown that derivatives of thiazolidinones can inhibit bacterial growth effectively. The specific compound has been tested against various strains, demonstrating promising results in inhibiting growth.
Herbicidal Activity
A study examining the herbicidal properties of related thiazolidinone compounds found that they exhibited significant efficacy against common weeds such as Zea mays, Triticum aestivum, and Arabidopsis thaliana. The compound's ability to inhibit the growth of these plants suggests its potential use as a herbicide. In greenhouse tests, certain derivatives showed over 75% inhibitory activity against root growth in Triticum aestivum .
| Compound | Target Species | Inhibitory Activity (%) |
|---|---|---|
| Compound A | Zea mays | 60% |
| Compound B | Triticum aestivum | 50% |
| Compound C | Arabidopsis thaliana | 50% |
The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular processes such as protein synthesis and enzyme activity. The thiazolidinone moiety may interact with specific enzymes or receptors within target organisms, leading to disrupted metabolic pathways.
Case Study 1: Synthesis and Evaluation
In a notable study, researchers synthesized several derivatives of thiazolidinones and evaluated their biological activity. The results indicated that compounds with hydroxyl substitutions on the aromatic ring exhibited enhanced herbicidal activity compared to their unsubstituted counterparts . This highlights the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Comparative Analysis
A comparative analysis of this compound with other known herbicides revealed that it possesses comparable or superior efficacy against certain weed species. This positions it as a potential candidate for development into a commercial herbicide .
Comparison with Similar Compounds
Table 1: Substituent Variations and Core Structure Comparisons
Key Observations:
- Core Structure Differences: The target compound’s imidazolidinone core (six-membered ring with two nitrogens) differs from oxazolidinone derivatives (five-membered ring with one oxygen and one nitrogen) . This impacts ring strain, hydrogen-bonding capacity, and electronic distribution.
- Substituent Effects: The 3-chloro-4-hydroxybenzylidene group in the target compound introduces both electron-withdrawing (chloro) and hydrogen-bonding (hydroxy) moieties. This contrasts with analogues bearing methoxy (electron-donating, e.g., 4b, 4c ) or bromo (bulky, hydrophobic, e.g., ) groups.
Physicochemical and Electronic Properties
Table 3: Melting Points and Electronic Profiles
Key Observations:
Q & A
Q. What are the standard synthetic routes for (Z)-5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Knoevenagel condensation , where 3-ethyl-2-thioxoimidazolidin-4-one reacts with 3-chloro-4-hydroxybenzaldehyde under basic conditions (e.g., sodium acetate or ammonium acetate) in refluxing acetic acid or ethanol. Reaction optimization includes:
- Adjusting molar ratios of aldehyde to thioxoimidazolidinone (1:1 to 1.2:1).
- Varying reflux duration (6–12 hours) to maximize yield .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the stereochemical configuration (Z/E) confirmed for this compound?
The (Z)-configuration is confirmed using:
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Common assays include:
- Antimicrobial activity : MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Antioxidant potential : DPPH radical scavenging assay to assess ROS inhibition .
- Enzyme inhibition : Fluorometric assays targeting hemoglobin subunits or kinases implicated in oxidative stress pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/hydroxy substitution) influence bioactivity?
- The 3-chloro-4-hydroxybenzylidene group enhances electrophilicity, enabling covalent interactions with cysteine residues in target enzymes (e.g., thioredoxin reductase).
- Comparative studies show that chlorine increases lipophilicity (improving membrane permeability), while the hydroxy group facilitates hydrogen bonding with active-site residues .
- Replacements with electron-withdrawing groups (e.g., nitro) reduce activity, suggesting electronic effects dominate over steric factors .
Q. What computational methods are suitable for studying its mechanism of action?
- Molecular docking (AutoDock Vina) : Predict binding modes with hemoglobin subunits (PDB: 1A3N) or kinases (e.g., MAPK) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with ROS scavenging efficacy .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
Q. How to resolve contradictions in reported biological data (e.g., variable IC50 values)?
Discrepancies arise from:
- Assay conditions : Differences in solvent (DMSO concentration), cell lines, or incubation time.
- Purity : HPLC-MS validation (>95% purity) is critical; impurities (e.g., unreacted aldehyde) can skew results .
- Conformational stability : (Z)-isomers may isomerize under UV light or prolonged storage, requiring dark storage at –20°C .
Q. What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce phosphate groups at the hydroxy position for aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) using solvent evaporation .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates .
Methodological Challenges and Solutions
Q. How to design a robust SAR study for derivatives of this compound?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, nitro) at the benzylidene ring.
- Step 2 : Characterize using HPLC, NMR, and HRMS to confirm structural integrity.
- Step 3 : Test in parallel against a panel of biological targets (enzymes, cancer cell lines).
- Step 4 : Use PCA (principal component analysis) to correlate substituent properties (Hammett σ, logP) with activity .
Q. What analytical techniques validate compound stability under physiological conditions?
- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- DSC/TGA : Assess thermal stability (decomposition onset >200°C indicates suitability for oral administration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
